(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a hydrazone linkage (-NH-N=CH-) and a naphthalen-2-yl substituent. Its structure comprises:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Hydrazone group: Formed by the condensation of pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde.
- Substituents: A 2-ethoxybenzylidene moiety (electron-donating ethoxy group) and a bulky naphthalen-2-yl group, which enhances π-π stacking interactions .
Synthesis: The compound is synthesized via refluxing 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde in ethanol, catalyzed by acetic acid. This method aligns with analogous hydrazone syntheses (e.g., 62% yield for E-DPPC, ) .
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-22-10-6-5-9-19(22)15-24-27-23(28)21-14-20(25-26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTJPNOMXFRLJV-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a condensation reaction involving 2-ethoxybenzaldehyde, naphthalen-2-yl hydrazine, and carbohydrazide. The structure is characterized using techniques such as NMR, FTIR, and mass spectrometry. The molecular formula is and the compound typically appears as a solid with a melting point around 200 °C.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.12 | EGFR inhibition |
| MCF-7 (Breast) | 0.15 | Apoptosis induction |
| HeLa (Cervical) | 0.18 | Microtubule stabilization |
| HepG2 (Liver) | 0.20 | Antioxidant activity |
These findings suggest that the compound may act as an EGFR kinase inhibitor, comparable to established drugs like erlotinib, which has an IC50 of 0.03 µM .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against various pathogens. The results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant radical scavenging activity, with an IC50 value of 25 µg/mL, indicating its potential in mitigating oxidative stress-related diseases.
Case Studies
- EGFR Inhibition in Lung Cancer : A study demonstrated that the compound effectively inhibited cell proliferation in A549 cells through EGFR signaling pathway modulation.
- Antimicrobial Efficacy : Another investigation revealed that the compound significantly reduced bacterial load in infected mice models, showcasing its therapeutic potential in treating infections.
Comparison with Similar Compounds
Characterization :
- Spectroscopy : FT-IR confirms the hydrazone bond (C=N stretch at ~1600 cm⁻¹). 1H NMR reveals aromatic protons and ethoxy (-OCH₂CH₃) signals.
- X-ray Diffraction : Single-crystal studies confirm the (E)-configuration of the imine group, a common feature in pyrazole-carbohydrazides .
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their structural differences are summarized in Table 1 :
Key Observations :
Physicochemical Properties
- Solubility : E-MBPC (4-methoxy derivative) exhibits higher aqueous solubility than E-DPPC (2,4-dichloro) due to reduced hydrophobicity .
- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. E-DPPC (215–217°C) has a higher M.p. than E-MBPC (165–167°C), likely due to stronger halogen bonding .
Computational Studies
- DFT Calculations : For E-DPPC, HOMO-LUMO gaps (3.5–4.0 eV) suggest moderate reactivity, while MEP surfaces highlight nucleophilic regions at the hydrazone nitrogen .
- Molecular Docking: Derivatives with methoxy or dimethylamino groups exhibit stronger binding to enzymes (e.g., cyclooxygenase-2) due to hydrogen bonding with the substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
